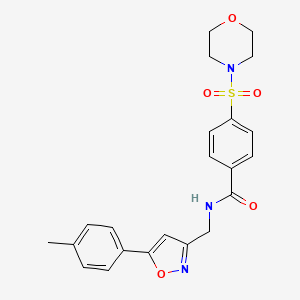

4-(morpholinosulfonyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(morpholinosulfonyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide, also known as MI-77301, is a small molecule inhibitor that has been developed to target the p53-MDM2 interaction. The p53 tumor suppressor protein plays a crucial role in regulating cell growth and preventing the development of cancer. However, in many types of cancer, the function of p53 is disrupted by the overexpression of MDM2, which binds to and inhibits p53. MI-77301 has been shown to disrupt this interaction, leading to the activation of p53 and inhibition of tumor growth.

Applications De Recherche Scientifique

Synthesis and Structural Analysis

A series of benzamide derivatives, including compounds similar to 4-(morpholinosulfonyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide, have been synthesized to explore their potential applications in various scientific research fields. These derivatives have been studied for their crystal structures, which can help in identifying binding sites for allosteric modulators of receptors like the α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptor. Such structural analyses are crucial for the development of novel pharmaceuticals and understanding molecular interactions at the receptor level (Wu et al., 2014).

Antimicrobial and Antifungal Applications

Compounds containing the morpholine moiety have been evaluated for their antimicrobial activities. Derivatives including the morpholino group have shown significant activity against a variety of pathogens, indicating their potential as antimicrobial agents. Such studies are essential for the discovery of new treatments for infections resistant to current antibiotics (Sahin et al., 2012). Additionally, N-(Morpholinothiocarbonyl) benzamide and related compounds have been synthesized and characterized for their antifungal activity against major plant disease pathogens, highlighting their potential in agricultural applications (Zhou Weiqun et al., 2005).

Anticancer Research

The design and synthesis of new compounds, including those with morpholine rings, have been explored for their potential as anticancer agents. These compounds have been tested for antiproliferative activity, providing insights into their mechanisms of action and effectiveness against cancer cells. Such research contributes to the ongoing search for more effective and targeted cancer therapies (Prasad et al., 2018).

Corrosion Inhibition

Benzimidazole derivatives, including those featuring morpholine groups, have been investigated for their role as corrosion inhibitors. These studies are crucial for the development of safer and more effective corrosion prevention strategies in industrial applications, particularly in aggressive environments like hydrochloric acid solutions. Understanding the molecular basis of corrosion inhibition can lead to the development of more durable materials and coatings (Yadav et al., 2016).

Propriétés

IUPAC Name |

N-[[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O5S/c1-16-2-4-17(5-3-16)21-14-19(24-30-21)15-23-22(26)18-6-8-20(9-7-18)31(27,28)25-10-12-29-13-11-25/h2-9,14H,10-13,15H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGWPYJCBYMUUKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(morpholinosulfonyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylacetamide](/img/structure/B2479302.png)

![4-imino-3,5,6-triphenyl-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2-thione](/img/structure/B2479304.png)

![N-(2,5-dimethylphenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2479306.png)

![4-(1-(3-methylbenzyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2479314.png)

![Methyl 3-(4-ethoxybenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2479316.png)

![2-[4-(3-Methylbut-2-enyl)piperazin-1-yl]pyrimidine](/img/structure/B2479317.png)

![tert-butyl 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridyl]-3,6-dihydro-2H-pyridine-1-carboxylate](/img/structure/B2479319.png)

![4-(4-bromophenyl)-2-[5-(4-fluorophenyl)-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B2479322.png)